2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiadiazole ring fused to a pyrimidinone core. The chloromethyl substituent at position 2 and methyl group at position 7 define its structural uniqueness. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the chloromethyl group, which undergoes nucleophilic substitution with amines (e.g., piperidine, morpholine) and halogenation reactions . Its structural framework is analogous to quinolone antimicrobial agents, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
2-(chloromethyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-4-2-6(12)11-7(9-4)13-5(3-8)10-11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAXHQJYIYHPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research, suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound is synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions. This suggests that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds have been found to disrupt dna replication processes and exhibit a wide range of biological activities, suggesting that this compound may also affect DNA replication or other related biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 21566, which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to inhibit bacterial and cancer cell proliferation, suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability. Additionally, the compound’s efficacy may be influenced by the presence of other chemicals in the environment, as suggested by the fact that it’s synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions.
Biological Activity
2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClNOS, and it has been synthesized and studied for various pharmacological properties, including antibacterial and antitumor activities.
- Molecular Weight : 215.66 g/mol
- Purity : Typically >95%
- Physical State : Solid at room temperature
- Melting Point : Approximately 179°C
- Boiling Point : Predicted to be around 318.3°C
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Replication : Similar compounds have shown the ability to disrupt DNA replication processes in bacterial cells.
- Antibacterial Activity : It has been noted that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antibacterial Activity
A series of studies have evaluated the antibacterial efficacy of related thiadiazole compounds. The following table summarizes the in vitro antibacterial activity against various bacterial strains:
| Compound | B. subtilis | M. luteus | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| 5a | 10 mm | 14 mm | 13 mm | 15 mm | 12 mm |
| 5b | 13 mm | 21 mm | 16 mm | 17 mm | 18 mm |
| 5c | 18 mm | 19 mm | 20 mm | 19 mm | 16 mm |
| 5d | 16 mm | 21 mm | 20 mm | 19 mm | 14 mm |
| 5e | 25 mm | 19 mm | 15 mm | 13 mm | 13 mm |
The compound exhibited considerable activity against Bacillus subtilis, with derivative 5e showing the highest inhibition zone . Further research indicated that structural modifications significantly influence antibacterial potency.
Antitumor Activity
Research has also focused on the antitumor properties of related compounds. A notable study assessed the cytotoxic effects on human cancer cell lines HCT116 and HepG2. The results indicated that several derivatives demonstrated good to potent cytotoxic activities, suggesting potential for further development in cancer therapeutics .
Case Studies
- In Vitro Studies on Antibacterial Activity :
- Antitumor Evaluation :
Comparison with Similar Compounds
Structural Modifications and Activity Trends
Position 2 Substituents: Chloromethyl: Enhances reactivity for derivatization but lacks direct biological activity in the parent compound . Phenoxymethyl/Aromatic Groups: Improve enzyme inhibition (e.g., XO inhibition ) due to π-π stacking interactions. Halogens (Br, Cl): Increase electrophilicity for synthetic modifications or enhance binding via hydrophobic interactions (e.g., 9d’s ortho-chlorophenyl group ). Methyl/Fluorine: Maintain receptor affinity in RUC-1 derivatives but are sensitive to steric hindrance .
Position 7 Substituents :
- Methyl : Common in most derivatives; stabilizes the heterocyclic core without steric bulk .
- Ethyl/Chloro : Ethyl groups (e.g., in 2-bromo-7-ethyl derivative) alter lipophilicity, while chloro enhances anticancer activity in 6-chloro-7-methyl analogues .
Heterocycle Replacement :
- Replacing the thiadiazole ring with oxadiazole ([1,3,4]oxadiazolo[3,2-a]pyrimidin-5-one) improves anti-pancreatic activity by 10-fold, highlighting the role of heteroatom electronegativity in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
